Lorglumide Exhibits 60-Fold CCK1 Receptor Selectivity: A Quantitative Advantage Over Non-Selective Antagonists
Lorglumide demonstrates a quantifiable, 60-fold selectivity for the CCK1 receptor (IC50 = 50 nM) over the CCK2 receptor (IC50 = 3 µM), providing a clearly defined selectivity window for experimental design [1]. In contrast, the older antagonist proglumide exhibits non-selective CCK receptor antagonism without a well-defined selectivity ratio, complicating the interpretation of CCK1-specific pharmacological effects [2]. This selectivity profile positions Lorglumide as the preferred tool for studies requiring unambiguous CCK1 receptor targeting without confounding CCK2-mediated responses.
| Evidence Dimension | CCK1 vs. CCK2 receptor selectivity (IC50 ratio) |
|---|---|
| Target Compound Data | CCK1 IC50 = 50 nM; CCK2 IC50 = 3,000 nM |
| Comparator Or Baseline | Proglumide: Non-selective CCK antagonist; no defined selectivity ratio available |
| Quantified Difference | 60-fold selectivity for CCK1 over CCK2 |
| Conditions | In vitro competitive binding assays using radiolabeled CCK ligands |
Why This Matters
A 60-fold selectivity window ensures that CCK1-mediated effects can be studied with minimal CCK2 receptor interference, reducing experimental ambiguity.
- [1] Bertin Bioreagent. Lorglumide (sodium salt) Product Datasheet. CAT N°: 17555. CCK1 IC50 = 50 nM, CCK2 IC50 = 3 µM. View Source
- [2] Pelles-Taskó B, Varga A, Géresi K, Juhász B, Szilvássy Z, Benkő I. CCK-1R-selective and non-selective cholecystokinin antagonists, lorglumide, and proglumide increased toxicity of carboplatin to granulocyte–macrophage progenitor cells (CFU-GM) of bone marrow of rats. Naunyn-Schmiedeberg's Arch Pharmacol. 2026;399:129-141. View Source
